molecular formula C14H15NO4 B10845908 8-Methoxy-4-morpholin-4-yl-chromen-2-one

8-Methoxy-4-morpholin-4-yl-chromen-2-one

Cat. No.: B10845908
M. Wt: 261.27 g/mol
InChI Key: QMOLGKOGXTXVPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-morpholin-4-yl-chromen-2-one typically involves the reaction of 3-acetyl-7-hydroxy-chromen-2-one with 4-(2-chloro-ethyl)-morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions for several hours. After completion, the solvent is evaporated, and the crude product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-morpholin-4-yl-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.

    Substitution: The methoxy and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinones, chromanol derivatives, and substituted chromenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methoxy-4-morpholin-4-yl-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-4-morpholin-4-yl-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 7-Hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
  • 2-Morpholin-4-yl-7-phenyl-4H-chromen-4-one

Comparison: 8-Methoxy-4-morpholin-4-yl-chromen-2-one is unique due to the presence of both a methoxy group and a morpholine ring, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

8-methoxy-4-morpholin-4-ylchromen-2-one

InChI

InChI=1S/C14H15NO4/c1-17-12-4-2-3-10-11(9-13(16)19-14(10)12)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3

InChI Key

QMOLGKOGXTXVPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C=C2N3CCOCC3

Origin of Product

United States

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